molecular formula C19H20BrNO4S B12128144 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide

Cat. No.: B12128144
M. Wt: 438.3 g/mol
InChI Key: YWRJWNUOKGBVHC-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide is a complex organic compound that features a bromobenzyl group, a dioxidotetrahydrothiophenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide typically involves multiple steps:

    Formation of the Bromobenzyl Intermediate: The starting material, 3-bromobenzyl chloride, is reacted with a suitable amine to form the bromobenzyl intermediate.

    Introduction of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the bromobenzyl intermediate with a thiophene derivative under oxidative conditions to introduce the dioxidotetrahydrothiophenyl group.

    Coupling with Methoxybenzamide: Finally, the intermediate is coupled with 2-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.

Industry

In materials science, the compound’s unique structural properties could be utilized in the design of new materials with specific functions, such as catalysts, sensors, or electronic devices.

Mechanism of Action

The mechanism by which N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The bromobenzyl and dioxidotetrahydrothiophenyl groups could play crucial roles in binding to the target, while the methoxybenzamide moiety might influence the compound’s overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide
  • N-(3-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide
  • N-(3-methylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide

Uniqueness

Compared to its analogs, N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity to certain targets. Additionally, the dioxidotetrahydrothiophenyl group provides a distinctive electronic environment that can affect the compound’s overall chemical behavior.

Properties

Molecular Formula

C19H20BrNO4S

Molecular Weight

438.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide

InChI

InChI=1S/C19H20BrNO4S/c1-25-18-8-3-2-7-17(18)19(22)21(16-9-10-26(23,24)13-16)12-14-5-4-6-15(20)11-14/h2-8,11,16H,9-10,12-13H2,1H3

InChI Key

YWRJWNUOKGBVHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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